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Compound of Interest

Compound Name: 4-(Methylthio)-1,3-thiazol-2-amine
Cat. No.: B8596684
Get Quote

Executive Summary

The synthesis of 4-(Methylthio)-1,3-thiazol-2-amine presents a unique regiochemical
challenge. Unlike the ubiquitous 4-alkyl derivatives accessible via standard Hantzsch
condensation (using

-haloketones), the introduction of a sulfur moiety at the C4 position requires a departure from
classical cyclization methods. The 4-methylthio group cannot be introduced directly via a
simple thio-substituted ketone precursor without risking side reactions (e.g., elimination or
alternative cyclization to thiazolones).

This guide details the most robust, scalable route: the Regioselective Functionalization of 2,4-
Dichlorothiazole. This approach allows for precise control over the C2-amine and C4-thioether
installation, avoiding the ambiguity of de novo ring construction.

Retrosynthetic Analysis & Strategy

The targeted disconnection relies on the differential electrophilicity of the thiazole ring carbons.
The C2 position is significantly more reactive toward nucleophilic attack than C4. However,
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once the C2-amine is installed, the ring becomes electron-rich, deactivating the C4 position
toward further Nucleophilic Aromatic Substitution (

)

Therefore, the synthesis is bifurcated into two critical phases:
e Phase I: Selective C2-amination of the di-halo scaffold.
e Phase Il: Metal-catalyzed or forcing

displacement at C4 to install the methylthio group.

POCI3 Selective C2 C-S Coupling

2,4-Thiazolidinedione 4—-<7Ar0matlzatmn 2,4-Dichlorothiazole Amination 4-Chloro-1,3-thiazol-2-amine Pd-Cat or SNAr

4-(Methylthio)-1,3-thiazol-2-amine

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow from commercial precursors to the target scaffold.

Core Starting Materials & Reagents

The quality of starting materials dictates the impurity profile of the final API intermediate.

Primary Scaffold

Material CAS No. Grade

Critical
Specification

Free of 2-

chlorothiazole
2,4-Dichlorothiazole 4175-76-2 >98% HPLC (monochloro) to

prevent des-

methylthio byproducts.

Key Reagents
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Reagent Function Stoichiometry Notes

Use 7N NH3 in MeOH

Ammonia (ag. or o for anhydrous
C2-Amination Excess (5-10 eq) N o
MeOH) conditions to minimize
hydrolysis.
Solid NaSMe is
preferred over
Sodium o agueous solutions to
) ) C4-Thiolation 1.1-15e€eq o
Thiomethoxide maintain anhydrous

conditions for

coupling.

Required if using the
Pd2(dba)3 / Xantphos  Catalyst System 1-5 mol% catalytic C-S coupling

route (recommended).

) Essential for the Pd-
Cesium Carbonate Base 2.0eq
catalyzed cycle.

Experimental Protocols
Phase I: Synthesis of 4-Chloro-1,3-thiazol-2-amine

This step exploits the high electrophilicity of the C2 position.
Reaction Scheme:
Protocol:

o Setup: Charge a pressure vessel (autoclave or sealed tube) with 2,4-Dichlorothiazole (10.0
g, 64.9 mmol).

e Solvent: Add Ethanol (50 mL) followed by Ammonium Hydroxide (28-30%, 50 mL) or 7N NH3
in MeOH.

o Reaction: Seal the vessel and heat to 80-100°C for 4—6 hours.
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o Note: Monitor by HPLC. The C2-Cl is displaced rapidly. Prolonged heating may lead to
trace 2,4-diamino species, though C4 is sluggish.

o Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess
ammonia and ethanol.

« |solation: Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash
combined organics with brine, dry over Na2S04, and concentrate.

 Purification: Recrystallize from Ethanol/Water or use flash chromatography (Hex/EtOAc) if
high purity is required.

o Yield Target: 75-85%

o Characterization: MS (ESI) m/z 135/137 [M+H]+ (Cl isotope pattern).

Phase IlI: Installation of the 4-Methylthio Group

Direct

on the 2-amino-4-chlorothiazole is difficult due to the electron-donating effect of the amino
group. Two methods are presented: Method A (Pd-Catalyzed) is recommended for high-
value/research applications. Method B (Forcing SNAr) is a lower-cost alternative but requires
harsh conditions.

Method A: Pd-Catalyzed C-S Cross-Coupling (Recommended)

This method ensures high yields and mild conditions, preserving the amine functionality.

Protocol:

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

Reagents: Add 4-Chloro-1,3-thiazol-2-amine (1.0 eq), Sodium Thiomethoxide (1.2 eq), and
Cesium Carbonate (2.0 eq).

Catalyst: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).

Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
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e Reaction: Heat to 100°C under Argon for 12—-16 hours.

o Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Wash
with EtOAc.[1]

 Purification: Concentrate and purify via column chromatography (DCM/MeOH gradient).

o Yield Target: 80—90%

Method B: High-Temperature Nucleophilic Displacement (

)

Requires a polar aprotic solvent to strip the cation and enhance thiomethoxide nucleophilicity.
Protocol:
e Setup: Dissolve 4-Chloro-1,3-thiazol-2-amine (1.0 eq) in anhydrous DMF or NMP.
» Nucleophile: Add Sodium Thiomethoxide (2.0 eq).
» Reaction: Heat to 140-150°C for 18—24 hours.
o Risk:[2] Thermal decomposition or polymerization may occur.
e Quench: Pour into ice water. The product may precipitate.[3][4]

» Extraction: If no precipitate, extract with EtOAc. Thorough water washes are required to
remove DMF.

Mechanistic Pathway & Logic

Understanding the electronic bias of the thiazole ring is crucial for troubleshooting.

2,4-Dichlorothiazole 4-(Methylthio)-1,3-thiazol-2-amine

(Electrophilic C2 & C4)
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Figure 2: Reaction mechanism illustrating the regioselective amination followed by catalytic
activation of the deactivated C4 position.

Analytical Data Summary (Expected)

Property Value | Description

Appearance Off-white to pale yellow solid

Molecular Weight 146.23 g/mol

1H NMR (DMSO-d6) 2.45 (s, 3H, SCH3), 6.35 (s, 1H, C5-H), 7.05 (br
s, 2H, NH2)

MS (ESI) [M+H]+ = 147.0

Soluble in DMSO, MeOH, EtOAc; Insoluble in

Solubility Wat
ater

Safety & Handling

e 2 4-Dichlorothiazole: Irritant. Avoid contact with skin.

o Sodium Thiomethoxide: Hygroscopic and releases toxic Methanethiol (MeSH) gas upon
contact with acid or moisture. Handle in a well-ventilated fume hood.

o Palladium Catalysts: Handle under inert atmosphere to preserve activity; dispose of heavy
metal waste according to EHS regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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